molecular formula C8H8ClN3O2S B14003977 2-(4-chlorophenyl)-N-diazoethanesulfonamide CAS No. 54664-52-7

2-(4-chlorophenyl)-N-diazoethanesulfonamide

Cat. No.: B14003977
CAS No.: 54664-52-7
M. Wt: 245.69 g/mol
InChI Key: WGQJIKPPEBLLKH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-diazoethanesulfonamide is an organic compound that features a diazo group attached to an ethane sulfonamide moiety, with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-diazoethanesulfonamide typically involves the reaction of 4-chloroaniline with ethyl diazoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent decomposition of the diazo compound . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-diazoethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form azides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The diazo group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of azides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(4-chlorophenyl)-N-diazoethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its diazo functionality.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-diazoethanesulfonamide involves the diazo group, which can undergo various transformations to form reactive intermediates. These intermediates can interact with biological targets such as enzymes and receptors, leading to the modulation of biochemical pathways . The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-N-diazoethanesulfonamide
  • 2-(4-fluorophenyl)-N-diazoethanesulfonamide
  • 2-(4-methylphenyl)-N-diazoethanesulfonamide

Uniqueness

2-(4-chlorophenyl)-N-diazoethanesulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents.

Properties

CAS No.

54664-52-7

Molecular Formula

C8H8ClN3O2S

Molecular Weight

245.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-diazoethanesulfonamide

InChI

InChI=1S/C8H8ClN3O2S/c9-8-3-1-7(2-4-8)5-6-15(13,14)12-11-10/h1-4H,5-6H2

InChI Key

WGQJIKPPEBLLKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)N=[N+]=[N-])Cl

Origin of Product

United States

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